Uridine 5'-monophosphate-d2 (disodium)

Catalog No.
S12876649
CAS No.
M.F
C9H11N2Na2O9P
M. Wt
370.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine 5'-monophosphate-d2 (disodium)

Product Name

Uridine 5'-monophosphate-d2 (disodium)

IUPAC Name

disodium;[dideuterio-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphate

Molecular Formula

C9H11N2Na2O9P

Molecular Weight

370.16 g/mol

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i3D2;;

InChI Key

KURVIXMFFSNONZ-DDDITCQESA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Uridine 5'-monophosphate-d2 (disodium) is a stable, water-soluble nucleotide that plays a crucial role in various biological processes. It is a disodium salt of uridine 5'-monophosphate, with the molecular formula C9H11N2Na2O9PC_9H_{11}N_2Na_2O_9P and a molecular weight of approximately 368.15 g/mol. The compound is identified by the CAS number 3387-36-8 and is often used in biochemical research and applications due to its involvement in RNA synthesis and cellular metabolism .

Typical of nucleotides, including:

  • Phosphorylation: It can undergo phosphorylation to form uridine 5'-diphosphate or uridine 5'-triphosphate, which are essential for energy transfer and signaling in cells.
  • Dephosphorylation: The compound can be hydrolyzed by nucleotidases to yield uridine and inorganic phosphate.
  • Base Pairing: As a nucleotide, it can engage in base pairing with adenine during RNA synthesis.

These reactions highlight its role in nucleotide metabolism and RNA synthesis, essential for cellular function and replication .

Uridine 5'-monophosphate-d2 exhibits significant biological activities, including:

  • Precursor for RNA Synthesis: It serves as a building block for ribonucleic acid (RNA), facilitating protein synthesis and gene expression.
  • Neuroprotective Effects: Research indicates that uridine derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Cell Signaling: It plays a role in cellular signaling pathways, influencing processes such as cell proliferation and differentiation .

The synthesis of uridine 5'-monophosphate-d2 typically involves several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as nucleoside kinases that catalyze the phosphorylation of uridine.
  • Chemical Synthesis: This can include the use of protected nucleosides that undergo deprotection and phosphorylation steps to yield the final product.
  • Isotope Labeling: For research purposes, deuterated forms can be synthesized using deuterated reagents during the chemical synthesis process .

Uridine 5'-monophosphate-d2 has diverse applications across various fields:

  • Biochemical Research: Used as a substrate in studies related to RNA synthesis and metabolism.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in neurological disorders and other diseases.
  • Nutritional Supplements: It is sometimes included in dietary supplements aimed at enhancing cognitive function and energy metabolism .

Studies on uridine 5'-monophosphate-d2 reveal its interactions with various biomolecules:

  • Protein Interactions: It has been shown to interact with specific proteins involved in RNA processing and metabolism.
  • Receptor Binding: Some studies suggest that it may bind to purinergic receptors, influencing cellular signaling pathways.
  • Metabolic Pathways: Its involvement in nucleotide metabolism pathways indicates potential interactions with other nucleotides and enzymes .

Similar Compounds

Several compounds share structural similarities with uridine 5'-monophosphate-d2. Here are some notable examples:

Compound NameCAS NumberKey Features
Cytidine 5'-monophosphate63-75-2A pyrimidine nucleotide involved in RNA synthesis.
Adenosine 5'-monophosphate61-19-8A purine nucleotide critical for energy transfer.
Guanosine 5'-monophosphate118-00-0A purine nucleotide involved in signaling pathways.
Inosine 5'-monophosphate58-63-9A purine nucleotide that serves as an energy donor.

Uniqueness

Uridine 5'-monophosphate-d2 is unique due to its specific isotopic labeling with deuterium, which allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. This isotopic labeling enhances the understanding of metabolic pathways involving nucleotides without altering their fundamental biological functions .

Uridine 5'-monophosphate-d2 (disodium) is a modified nucleotide with the molecular formula C₉H₁₁N₂Na₂O₉P, where two hydrogen atoms are replaced by deuterium (²H or D) . Its systematic IUPAC name is disodium 5'-phosphono-uridine-d₂, reflecting the substitution of deuterium at specific positions within the uridine moiety . The compound is also known by synonyms such as UMP-d2 disodium salt and HY-W013175S1, standardized in chemical databases .

The structural distinction from non-deuterated UMP lies in the isotopic substitution, which minimally alters physical properties while retaining biochemical activity. For instance, the molecular weight increases marginally from 368.15 g/mol (non-deuterated UMP) to 370.16 g/mol for the deuterated form . Table 1 summarizes key comparative data:

Table 1: Comparative Properties of Uridine 5'-Monophosphate and Its Deuterated Derivative

PropertyUridine 5'-Monophosphate (UMP)Uridine 5'-Monophosphate-d2 (Disodium)
Molecular FormulaC₉H₁₃N₂Na₂O₉PC₉H₁₁D₂N₂Na₂O₉P
Molecular Weight (g/mol)368.15370.16
CAS Number3387-36-8165412985 (PubChem CID)
Deuterium PositionsN/AC2' and C3' of ribose*

*Inferred from nomenclature conventions for deuterated nucleotides .

The disodium salt form enhances solubility in aqueous solutions, critical for in vitro applications .

Historical Context in Nucleotide Research

The discovery of uridine monophosphate (UMP) dates to early investigations into RNA composition in the mid-20th century. UMP was identified as one of the four ribonucleotides constituting RNA, alongside adenosine, guanosine, and cytidine monophosphates . Its role in pyrimidine biosynthesis—via the decarboxylation of orotidine 5'-monophosphate—was elucidated in the 1950s, cementing its importance in nucleic acid metabolism .

The development of deuterated nucleotides, including UMP-d2, emerged in the 1970s alongside advancements in isotopic labeling techniques. Harold Urey’s isolation of deuterium in 1931 laid the groundwork for its application in biochemistry, enabling researchers to trace metabolic pathways and molecular interactions without perturbing biological systems . UMP-d2 represents a refinement of these methods, combining UMP’s established biochemical relevance with deuterium’s non-radioactive traceability .

Isotopic Labeling Rationale: Role of Deuterium in Biochemical Studies

Deuterium’s utility in biochemical research stems from its stability and minimal kinetic isotope effect (KIE). Unlike radioactive labels, deuterium does not emit ionizing radiation, making it safer for laboratory use . When incorporated into UMP, deuterium allows:

  • Metabolic Pathway Tracing: By substituting hydrogen in specific positions (e.g., ribose C2' and C3'), researchers track UMP-d2 through enzymatic reactions via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy .
  • Hydrogen Bonding Studies: Deuterium’s slightly stronger covalent bonds (compared to protium) provide insights into RNA’s structural dynamics without significantly altering base-pairing interactions .
  • Protein-Nucleotide Interactions: Isotopic labeling aids in resolving binding mechanisms in enzyme-substrate complexes using techniques like neutron scattering .

For example, in studies of de novo pyrimidine biosynthesis, UMP-d2 has been used to quantify the flux through orotate decarboxylase, a key enzyme in UMP production . Its application extends to neurochemical research, where deuterated nucleotides help elucidate RNA synthesis in cognitive processes .

Chemical Synthesis Pathways for Deuterated Uridine Monophosphate Derivatives

The chemical synthesis of uridine 5'-monophosphate-d2 (disodium) represents a sophisticated approach to incorporating deuterium isotopes into nucleotide structures for enhanced analytical capabilities and research applications . The development of efficient synthetic routes has become increasingly important for producing isotopically labeled nucleotides that serve as essential tools in structural biology and metabolic studies [19] [24].

Chemical synthesis pathways for deuterated uridine monophosphate derivatives typically begin with the preparation of specifically deuterated ribose precursors [19]. The most common approach involves the synthesis of deuterated ribose intermediates including [1-²H]-D-ribose, [4-²H]-D-ribose, and [5-²H₂]-D-ribose, which are subsequently converted to ribonucleotides through enzymatic reactions [19]. These intermediates are prepared through chemical synthesis with an average deuterium content of 96±1 percent, ensuring high isotopic purity in the final products [19].

The synthesis process involves multiple stages of chemical modifications to introduce deuterium atoms at specific positions within the ribose moiety [24]. Detailed protocols have been established for the synthesis of ribonucleotides specifically deuterated at each ribose carbon atom, with researchers successfully synthesizing 20 specifically deuterated ribonucleotides including adenosine triphosphate, cytidine triphosphate, guanosine triphosphate, and uridine triphosphate, each containing one of five deuterated riboses [24].

Advanced synthetic approaches have demonstrated the feasibility of large-scale production of deuterated nucleotide precursors [41]. Studies have shown successful preparation of labeled precursors of ribonucleosides-3',4',5',5''-²H₄ and -2',3',4',5',5''-²H₅ from D-glucose, with recycling protocols developed to achieve high overall yields of intermediates [41]. The conversion processes have been optimized to provide expedient protocols for transforming deuterated glucose derivatives into ribofuranose precursors suitable for nucleoside synthesis [41].

Deuterated PrecursorDeuterium PositionsAverage Deuterium ContentSynthetic Yield
[1-²H]-D-ribose1' position96±1%85-90%
[4-²H]-D-ribose4' position96±1%82-88%
[5-²H₂]-D-ribose5',5'' positions96±1%80-85%
[3',4',5',5''-²H₄] precursorMultiple positions>95%75-80%

The incorporation of deuterium into nucleotide structures provides significant advantages for nuclear magnetic resonance spectroscopy applications [12] [24]. Deuteration has been shown to reduce resonance line-width and spectral overlap, making it particularly valuable for studying larger ribonucleic acid systems where conventional approaches may be limited by spectral complexity [20]. The deuterated nucleotides serve as chemical probes that enable detailed structural analysis while maintaining the fundamental biological functions of the native compounds .

Biosynthetic Precursors and Enzymatic Modification Strategies

The biosynthetic pathway for uridine 5'-monophosphate involves a complex series of enzymatic reactions that constitute the de novo pyrimidine biosynthesis pathway [2] [27]. This pathway utilizes six distinct enzymatic steps, with the final two steps catalyzed by the bifunctional enzyme uridine monophosphate synthase, which contains both orotate phosphoribosyltransferase and orotidine-5'-monophosphate decarboxylase activities [9] [27].

The de novo biosynthetic pathway begins with the formation of carbamoyl phosphate from bicarbonate and ammonia, often derived from glutamine, through the action of carbamoyl-phosphate synthetase [5] [29]. This initial step represents the regulated step in pyrimidine biosynthesis in animals and involves the utilization of adenosine triphosphate as an energy source [29] [31]. The subsequent reaction involves aspartate transcarbamoylase, which catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartic acid [29] [31].

The third enzymatic step involves dihydroorotase, which catalyzes ring formation and dehydration to produce dihydroorotate [29]. This intermediate then undergoes oxidation through dihydroorotate dehydrogenase, the only mitochondrial enzyme in the pathway, which removes hydrogen atoms to form orotate [5] [29]. The orotate product serves as the crucial precursor for the final steps of uridine monophosphate formation [29].

Enzymatic StepEnzymeSubstrateProductCellular Location
1Carbamoyl phosphate synthetase IIGlutamine, CO₂, ATPCarbamoyl phosphateCytoplasm
2Aspartate transcarbamoylaseCarbamoyl phosphate, AspartateCarbamoyl aspartic acidCytoplasm
3DihydroorotaseCarbamoyl aspartic acidDihydroorotateCytoplasm
4Dihydroorotate dehydrogenaseDihydroorotateOrotateMitochondria
5Orotate phosphoribosyltransferaseOrotate, PRPPOrotidine monophosphateCytoplasm
6Orotidine monophosphate decarboxylaseOrotidine monophosphateUridine monophosphateCytoplasm

The final two steps of the pathway are catalyzed by uridine monophosphate synthase, a bifunctional enzyme that represents a key regulatory point in pyrimidine biosynthesis [2] [9]. The orotate phosphoribosyltransferase domain catalyzes the addition of orotate to phosphoribosyl pyrophosphate to produce orotidine monophosphate, while the orotidine monophosphate decarboxylase domain performs the final decarboxylation step to yield uridine monophosphate [2] [9].

The enzymatic conversion of orotidine monophosphate to uridine monophosphate represents one of the most catalytically efficient reactions known in biochemistry [7] [28]. The orotidine monophosphate decarboxylase enzyme accelerates the uncatalyzed reaction rate by a factor of 10¹⁷, transforming a reaction that would naturally take 78 million years into one that occurs within 18 milliseconds [7] [28]. This extraordinary catalytic efficiency is achieved without cofactors, metal sites, or prosthetic groups, relying instead on positioned charged amino acid residues within the enzyme active site [28].

Enzymatic modification strategies for producing deuterated uridine monophosphate derivatives have been developed using recombinant enzymes and optimized reaction conditions [3] [20]. These approaches involve the use of deuterated glucose as a starting material, which is converted through separate enzymatic reactions involving enzymes from the pentose-phosphate pathway and nucleotide biosynthesis pathways [20]. The pentose-phosphate pathway enzymes efficiently convert glucose into ribose, while nucleotide biosynthesis and salvage pathway enzymes subsequently transform the ribose into nucleoside triphosphates [20].

The enzymatic synthesis approach has demonstrated remarkable efficiency, with yields of up to 1 gram of nucleoside triphosphates obtainable from 1 gram of glucose, representing approximately 5 to 10 times greater efficiency compared to extraction methods from bacterial cultures grown on glucose [20]. This method has been successfully applied to produce various deuterated nucleotides including [1',3',4',5',5''-²H₅-1',2',3',4',5',2,4,5,6-¹³C₉-1,3-¹⁵N₂] uridine triphosphate and [1',3',4',5',5''-²H₅] derivatives of other nucleoside triphosphates [20].

Purification and Isolation Techniques

The purification and isolation of uridine 5'-monophosphate-d2 (disodium) requires sophisticated chromatographic techniques that can effectively separate deuterated nucleotides from reaction mixtures while maintaining their structural integrity and isotopic purity [12] [15]. The development of efficient purification protocols has become essential for producing high-quality deuterated nucleotides suitable for analytical and research applications [15] [32].

Ion exchange chromatography represents the most widely utilized technique for nucleotide purification, taking advantage of the negatively charged phosphate groups present in nucleotide structures [32] [33]. Anion exchange chromatography has proven particularly effective for oligonucleotide and nucleotide purification, providing high purity and good yields in single-step procedures [32]. The technique utilizes strong anion exchange resins that interact with the negatively charged phosphate backbone of nucleotides, allowing for separation based on charge density and molecular size [32] [33].

The purification process typically involves multiple stages including ion exchange chromatography, selective precipitation, and filtration procedures [15]. These sequential steps ensure the removal of unreacted starting materials, catalysts, and isomeric impurities while maintaining the desired nucleotide structure [15]. Careful control of purification conditions helps achieve optimal forms of deuterated nucleotides with minimal contamination [15].

High-performance liquid chromatography techniques have been extensively developed for nucleotide analysis and purification [35] [36]. The separation principles involve the interaction between sample compounds, mobile phase, and stationary phase within chromatographic columns [35]. For nucleotide applications, normal phase chromatography utilizing hydrophilic interactions proves most effective, as nucleotides exhibit high polarity characteristics [35].

Purification TechniqueSeparation PrincipleRecovery EfficiencyPurity Achievement
Ion Exchange ChromatographyElectrostatic interactions85-95%>95%
High-Performance Liquid ChromatographyHydrophilic interactions80-90%>98%
Mass Spectrometry-guided separationMass-to-charge ratio70-85%>99%
Boronate Affinity ChromatographyCis-diol interactions75-85%>96%

Advanced purification methods incorporate mass spectrometry guidance for enhanced selectivity and identification capabilities [36] [39]. Liquid chromatography coupled with tandem mass spectrometry enables simultaneous separation and identification of nucleoside derivatives, providing superior analytical capabilities for deuterated compounds [36]. These methods have demonstrated effectiveness in analyzing nucleosides derived from small quantities of deoxyribonucleic acid, with sensitivity sufficient for detecting modifications that conventional techniques might miss [36].

Specialized techniques for deuterated nucleotide purification include boronate affinity chromatography, which takes advantage of the specific interactions between boronate groups and the cis-diol functionality present in ribose moieties [12]. This approach has proven particularly effective for separating deuterated adenosine triphosphate, guanosine triphosphate, and uridine triphosphate, while deuterated cytidine triphosphate requires alternative purification strategies [12].

The optimization of purification protocols involves careful consideration of buffer composition, gradient conditions, and elution parameters [33] [37]. Mechanistic modeling approaches have been developed to predict the impact of salt type and buffer pH on separation efficiency, enabling rational optimization of chromatographic conditions [33]. These models assist in determining optimal operating parameters including injection quantities, wash step durations, elution gradient slopes, and buffer compositions [33].

Quality control measures throughout the purification process involve comprehensive analytical testing including high-performance liquid chromatography analysis for purity verification, mass spectrometry for structural confirmation, and nuclear magnetic resonance spectroscopy for isotopic content determination [15] [21]. Additional testing monitors residual solvents, heavy metal content, and microbial contamination to ensure product quality suitable for research applications [15].

Deuteration Position Analysis

Uridine 5'-monophosphate-d2 (disodium) represents a specifically deuterated analog of the canonical ribonucleotide uridine 5'-monophosphate, where two hydrogen atoms at the 5'-carbon position have been replaced with deuterium isotopes [1]. The molecular formula C₉H₁₁N₂Na₂O₉P reflects this isotopic substitution, with a molecular weight of 370.16 g/mol [1] [2]. The deuteration occurs at the 5'-methylene group of the ribose sugar moiety, specifically targeting both the pro-R and pro-S positions of the C5' carbon [3] [4].

The stereochemical impact of deuteration at the 5'-position is minimal due to the similar van der Waals radii of hydrogen and deuterium atoms. However, the isotopic substitution introduces subtle but measurable changes in vibrational frequencies and chemical shift patterns observable through nuclear magnetic resonance spectroscopy [3] [4]. The deuterium atoms exhibit characteristic coupling patterns in nuclear magnetic resonance spectra, manifesting as triplet splitting in ¹³C nuclear magnetic resonance spectra of the C5' carbon with a coupling constant of approximately 22 Hz [4].

PositionConfigurationDeuteration Pattern
C1' (Anomeric)β (R)No deuteration
C2' (Ribose)SNo deuteration
C3' (Ribose)SNo deuteration
C4' (Ribose)RNo deuteration
C5' (Phosphate)R (both positions)Complete deuteration

The isotopic substitution does not alter the fundamental stereochemical configuration of the ribose ring system, which maintains the characteristic β-D-ribofuranose configuration with (2R,3S,4R,5R) absolute stereochemistry [1] [5]. The glycosidic bond between the uracil base and C1' of the ribose maintains its β-N-glycosidic linkage with an anti conformation characterized by a torsion angle of approximately -120° [5] [6].

Salt Formation Dynamics (Disodium Coordination)

The disodium salt formation of uridine 5'-monophosphate-d2 involves the coordination of two sodium cations to the dianionic phosphate group, neutralizing the negative charges at physiological pH conditions [2] [7]. The phosphate group exists in its dibasic form (HPO₄²⁻) under typical crystallization conditions, providing two anionic sites for sodium coordination [8].

Sodium coordination geometry in nucleotide salts typically exhibits octahedral or distorted octahedral arrangements, with the sodium cations coordinated by phosphate oxygen atoms, water molecules, and potentially hydroxyl groups from the ribose moiety [9] [10]. The coordination environment of each sodium ion involves both inner-sphere and outer-sphere coordination interactions, creating a complex three-dimensional network that influences crystal packing and hydration patterns [7].

The binding affinity of sodium ions to the phosphate group follows the hard acid-soft base principle, where the hard sodium cation preferentially coordinates to the hard oxygen donor atoms of the phosphate group rather than the softer nitrogen sites of the nucleobase [11]. This coordination preference results in primary interaction sites at the phosphate oxygens, with secondary stabilization through water-mediated hydrogen bonding networks [9] [10].

The salt formation dynamics are influenced by several factors including pH, ionic strength, temperature, and hydration level. At neutral to slightly alkaline pH conditions, the phosphate group predominantly exists in its dibasic form, facilitating optimal sodium coordination [8]. The presence of water molecules plays a crucial role in mediating sodium coordination, often forming bridging interactions between multiple sodium centers and creating extended coordination networks [9].

Crystallographic Studies

Hydrate Formation Patterns in Layered Structures

Nucleotide crystals, including uridine 5'-monophosphate derivatives, characteristically incorporate water molecules into their crystal lattices, forming various hydrate phases with distinct structural architectures [12]. The hydration patterns in these compounds typically result in layered structures where water molecules serve multiple functional roles including coordination to metal cations, hydrogen bonding to nucleobase and phosphate groups, and space-filling within crystal voids [12] [13].

The formation of hydrated crystal structures follows predictable patterns based on the availability of hydrogen bonding sites and the coordination requirements of the sodium cations [12]. Water molecules coordinate directly to sodium ions, forming octahedral or distorted octahedral coordination spheres, while simultaneously participating in extensive hydrogen bonding networks with phosphate oxygens, ribose hydroxyl groups, and potentially with nucleobase functionalities [13] [9].

Multiple hydrate forms are commonly observed for nucleotide salts, ranging from monohydrates to pentahydrates or higher [12]. The specific hydration state depends on crystallization conditions, including temperature, humidity, solvent composition, and cooling rate [12] [13]. These different hydrate forms often exhibit distinct crystal morphologies and packing arrangements, with layered architectures being particularly prevalent [12].

The layered structures typically feature alternating layers of nucleotide molecules and hydrated sodium-phosphate networks [12]. Within these layers, nucleobase stacking interactions contribute to structural stability, while phosphate-water-sodium coordination networks provide interlayer cohesion [12] [13]. The water molecules often form chains or clusters that bridge between different sodium coordination sites, creating three-dimensional networks that stabilize the overall crystal structure [13].

Space Group Analysis (C222₁ Orthorhombic Systems)

The orthorhombic space group C222₁ represents one of the 230 possible crystallographic space groups and belongs to the orthorhombic crystal system characterized by three mutually perpendicular axes of unequal length [14] [15]. This space group exhibits C-centered lattice symmetry with two-fold rotation axes and a two-fold screw axis, providing specific symmetry constraints that influence molecular packing and arrangement [16] [14].

The C222₁ space group designation indicates several key symmetry elements: the C denotes a C-centered orthorhombic lattice where lattice points occur at the corners and centers of the a-c faces; the three 2's represent three mutually perpendicular two-fold rotation axes along the a, b, and c directions; and the subscript 1 indicates a two-fold screw axis along the c direction [16] [15].

In nucleotide crystal structures adopting the C222₁ space group, molecules typically arrange in specific orientations that satisfy the symmetry requirements [17] [18]. The two-fold rotation axes require that symmetry-related molecules be oriented 180° relative to each other around these axes, while the screw axis operation involves a 180° rotation combined with a translation of c/2 along the c axis [16].

The unit cell parameters for nucleotide structures in C222₁ space groups typically exhibit the characteristic orthorhombic relationship where a ≠ b ≠ c and α = β = γ = 90° [17] [18]. The specific dimensions depend on the particular nucleotide, hydration state, and packing efficiency, but commonly range from 8-12 Å for the a axis, 12-16 Å for the b axis, and 15-20 Å for the c axis [12] [17].

ParameterValue
Space GroupC222₁
Crystal SystemOrthorhombic
Lattice TypeC-centered
Symmetry Elements3 two-fold axes + 1 screw axis
Unit Cell Anglesα = β = γ = 90°
Molecules per Unit Cell4-8 (typical)

Spectroscopic Profiling

¹³C Nuclear Magnetic Resonance Spectral Signatures

The ¹³C nuclear magnetic resonance spectrum of uridine 5'-monophosphate-d2 (disodium) provides definitive structural information through characteristic chemical shift patterns and deuterium-induced coupling effects [19] [20]. The ribose carbon signals appear in the typical ranges for β-D-ribofuranose derivatives, with the anomeric C1' carbon resonating at approximately 89.2 ppm, C2' at 74.1 ppm, C3' at 70.5 ppm, and C4' at 85.3 ppm [19] [21].

The most diagnostically significant feature in the ¹³C nuclear magnetic resonance spectrum is the C5' carbon signal, which appears as a characteristic triplet centered around 65.8 ppm due to coupling with the two equivalent deuterium nuclei [20] [4]. The deuterium-carbon coupling constant (¹J_CD) of approximately 22 Hz provides direct evidence for the deuteration at this position and confirms the isotopic substitution pattern [4].

The uracil base carbons exhibit chemical shifts consistent with the aromatic pyrimidine ring system [19] [21]. The C2 carbon appears at 151.2 ppm, reflecting its position between two electronegative nitrogen atoms. The C4 carbonyl carbon resonates at 165.8 ppm, characteristic of amide carbonyl functionalities. The C5 carbon appears at 102.4 ppm, while the C6 carbon resonates at 141.6 ppm [19] [20].

The presence of the disodium phosphate group influences the chemical environment of nearby carbons, particularly the C5' position, through both electrostatic and coordination effects [20] [21]. The phosphate-induced downfield shift of the C5' carbon relative to unphosphorylated nucleosides confirms the phosphorylation state and provides information about the phosphate binding mode [21].

Carbon PositionChemical Shift (ppm)MultiplicityCoupling Pattern
C1' (Anomeric)89.2Singlet-
C2' (Ribose)74.1Singlet-
C3' (Ribose)70.5Singlet-
C4' (Ribose)85.3Singlet-
C5' (Deuterated)65.8Triplet¹J_CD = 22 Hz
C2 (Uracil)151.2Singlet-
C4 (Uracil)165.8Singlet-
C5 (Uracil)102.4Singlet-
C6 (Uracil)141.6Singlet-

Infrared and Mass Spectrometric Fingerprints

The infrared spectrum of uridine 5'-monophosphate-d2 (disodium) exhibits characteristic absorption bands that provide structural confirmation and functional group identification [22] [23]. The phosphate group displays strong absorption bands in the 1230-1280 cm⁻¹ region corresponding to asymmetric P=O stretching vibrations, and additional bands in the 1050-1150 cm⁻¹ region attributed to P-O stretching modes [23] [24].

The uracil nucleobase contributes distinctive carbonyl stretching vibrations in the 1650-1700 cm⁻¹ region, reflecting the C=O bonds at the 2 and 4 positions of the pyrimidine ring [22] [25]. The N-H stretching vibrations of the uracil ring appear as broad absorption bands in the 3200-3400 cm⁻¹ region, often overlapping with O-H stretching modes from coordinated water molecules and ribose hydroxyl groups [22].

The presence of deuterium at the 5'-position introduces subtle but detectable changes in the fingerprint region of the infrared spectrum [4] [26]. While C-D stretching vibrations typically appear at lower frequencies than corresponding C-H stretches due to the increased mass of deuterium, these bands often overlap with other structural features and require careful spectral analysis for definitive identification [4].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information [27] [25]. The molecular ion peak appears at m/z 370 for the intact disodium salt, with sodium adduct peaks potentially observed at higher mass-to-charge ratios [27] [28]. Common fragmentation patterns include loss of the phosphate group, loss of the nucleobase, and various sugar fragmentations [25] [28].

The base peak in electron ionization mass spectrometry typically corresponds to the uracil cation at m/z 112, formed through cleavage of the glycosidic bond [27] [28]. Other significant fragment ions include peaks corresponding to ribose-phosphate fragments and various combinations of sugar and phosphate moieties [29] [30]. The deuterium labeling can be confirmed through the observation of characteristic mass shifts in deuterium-containing fragments [28].

Spectroscopic FeatureFrequency/MassAssignment
P=O stretch1230-1280 cm⁻¹Phosphate asymmetric stretch
P-O stretch1050-1150 cm⁻¹Phosphate symmetric stretch
C=O stretch1650-1700 cm⁻¹Uracil carbonyl groups
N-H stretch3200-3400 cm⁻¹Uracil and water N-H/O-H
Molecular ion370 m/z[M]⁺
Base peak112 m/zUracil⁺
Sodium adduct393 m/z[M+Na]⁺

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

370.01230899 g/mol

Monoisotopic Mass

370.01230899 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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